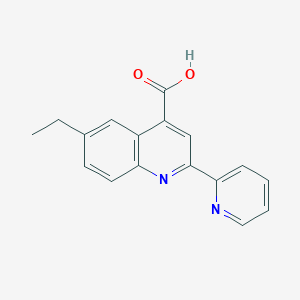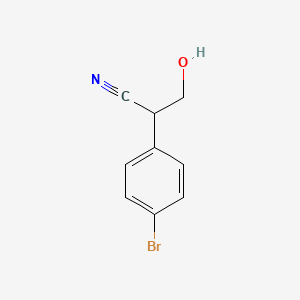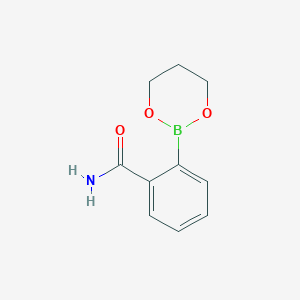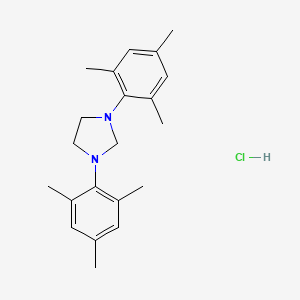![molecular formula C7H16Cl2N4 B2579524 N-[2-(1H-1,2,4-三唑-5-基)乙基]丙-1-胺;二盐酸盐 CAS No. 2490401-68-6](/img/structure/B2579524.png)
N-[2-(1H-1,2,4-三唑-5-基)乙基]丙-1-胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .
Molecular Structure Analysis
There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .
Chemical Reactions Analysis
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the specific structure and substituents. For example, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .
科学研究应用
合成和抗菌活性
研究表明,各种酯类乙氧羰基腙与多种伯胺(包括本化合物)反应,合成出新型的 1,2,4-三唑衍生物。对这些化合物进行了抗菌活性评估,其中一些对测试的微生物表现出良好或中等的活性。这突出了该化合物在创造新型抗菌剂中的作用 (Bektaş 等人,2007)。
抗真菌活性
另一项研究重点关注 N-取代 [2-(2,4-二氯苯基)-3-(1,2,4-三唑-1-基)]丙胺和酰胺的合成,揭示了它们对一系列植物病原真菌的杀真菌活性。这些化合物的结构修饰,包括引入仲胺或叔胺基团,对多种植物病原真菌保持了抗真菌功效,表明该化合物可用于开发新型抗真菌剂 (Arnoldi 等人,2007)。
化学治疗研究
在化学治疗研究中,已经合成了 1,2,4-三唑-3-酮的衍生物(包括所述化合物),并评估了它们的抗癌活性。对一系列这些新型衍生物进行了体外评估,以对抗 NCI-60 人类肿瘤细胞系,其中一些化合物显示出有希望的抗癌活性。这表明 N-[2-(1H-1,2,4-三唑-5-基)乙基]丙-1-胺;二盐酸盐衍生物在开发新型癌症疗法中的潜力 (Kattimani 等人,2013)。
作用机制
安全和危害
生化分析
Biochemical Properties
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The 1,2,4-triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The interaction with aromatase can lead to inhibition of the enzyme, thereby affecting estrogen levels in the body.
Cellular Effects
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aromatase can lead to changes in estrogen levels, which in turn can influence cell proliferation and differentiation . Additionally, this compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride involves its binding interactions with biomolecules. The 1,2,4-triazole ring allows it to form hydrogen bonds with enzymes such as aromatase, leading to enzyme inhibition . This inhibition can result in decreased estrogen synthesis, which can have downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of aromatase and prolonged effects on estrogen levels.
Dosage Effects in Animal Models
The effects of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit aromatase without causing significant toxicity . At higher doses, toxic effects such as liver damage and disruptions in hormonal balance have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride is involved in metabolic pathways related to estrogen biosynthesis. It interacts with enzymes such as aromatase, which catalyzes the conversion of androgens to estrogens . By inhibiting aromatase, this compound can alter metabolic flux and affect the levels of metabolites involved in estrogen synthesis.
Transport and Distribution
Within cells and tissues, N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific tissues . The compound’s ability to form hydrogen bonds with biological receptors also plays a role in its distribution within the body.
Subcellular Localization
The subcellular localization of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . Its activity and function may vary depending on its localization, with potential effects on cellular processes such as gene expression and enzyme activity.
属性
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-2-4-8-5-3-7-9-6-10-11-7;;/h6,8H,2-5H2,1H3,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCMELROLIQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=NC=NN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)




![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
